Ethyl 4-ANPP hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ANPP (hydrochloride) is synthesized through a series of chemical reactions involving the precursor 4-anilino-N-phenethylpiperidine (ANPP). The synthesis typically involves the following steps:
Formation of ANPP: This involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline under specific conditions.
Ethylation: The ANPP is then ethylated using ethyl iodide or a similar ethylating agent to form Ethyl 4-ANPP.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting Ethyl 4-ANPP with hydrochloric acid.
Industrial Production Methods
The industrial production of Ethyl 4-ANPP (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ANPP (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various ketones and alcohols, while reduction can yield amines and other reduced products .
Scientific Research Applications
Ethyl 4-ANPP (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science . Some of its applications include:
Analytical Reference Standard: Used as a reference standard in mass spectrometry and other analytical techniques.
Forensic Applications: Employed in forensic laboratories for the identification and analysis of opioid-related substances.
Pharmacological Research: Utilized in studies investigating the pharmacological properties and metabolic pathways of opioid analogs.
Mechanism of Action
The mechanism of action of Ethyl 4-ANPP (hydrochloride) involves its interaction with opioid receptors in the central nervous system . The compound binds to these receptors, leading to the modulation of pain signals and other physiological responses . The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in the regulation of pain, mood, and other functions .
Comparison with Similar Compounds
Ethyl 4-ANPP (hydrochloride) is structurally similar to other opioid analogs, such as fentanyl and its derivatives . Some of the similar compounds include:
Fentanyl: A potent synthetic opioid used for pain management and anesthesia.
Acetyl Fentanyl: An analog of fentanyl with similar pharmacological properties.
Butyryl Fentanyl: Another fentanyl analog with comparable effects.
Un
Properties
Molecular Formula |
C21H29ClN2 |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-ethyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-2-23(20-11-7-4-8-12-20)21-14-17-22(18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H |
InChI Key |
BIDILGUOBAWHFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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